2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a derivative of phthalimide and phenylalanine. [, ] It serves as a key intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals. [, ] This compound is particularly relevant in research exploring novel therapeutic agents for conditions such as multiple myeloma and inflammatory diseases. [, , ]
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is an organic compound classified within the phthalimide family, characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features and biological activities. It serves as a building block for various derivatives and is under investigation for its antimicrobial and anticancer properties .
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid generally involves the reaction of phthalic anhydride with an appropriate amine, such as phenylalanine. This reaction is often performed in the presence of an acid catalyst to promote the formation of the isoindoline structure followed by the introduction of the phenylpropanoic acid moiety.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid can undergo various chemical reactions:
Common reagents include:
Reactions are typically conducted in solvents such as dichloromethane or ethanol under controlled temperatures to achieve desired outcomes .
The mechanism of action for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid involves its interaction with specific biological targets. The compound may bind to proteins or enzymes, influencing their activity and leading to various biological responses. This interaction can result in antimicrobial effects or potential anticancer activity through modulation of key cellular pathways .
Relevant chemical properties include:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of functional groups:
NMR data provides insights into the molecular environment of hydrogen atoms within the structure .
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid has diverse applications:
This compound exemplifies significant potential in both scientific research and industrial applications due to its versatile chemical reactivity and biological activity.
The systematic IUPAC name for this compound is 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid. This name precisely reflects its core structural components:
Key identifiers and physicochemical descriptors for this compound are consolidated below:
Table 1: Essential Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 3588-64-5 (primary); 38229-08-2 (alternate) |
| Molecular Formula | C₁₇H₁₃NO₄ |
| Exact Molecular Weight | 295.29 g/mol |
| SMILES | OC(=O)C(CC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O |
| InChI Key | VAYRSTHMTWUHGE-UHFFFAOYSA-N |
| Monoisotopic Mass | 295.0845 Da |
The CAS number 3588-64-5 is the most widely referenced identifier across commercial and scientific databases [3] [10], while 38229-08-2 appears in specialized screening libraries [6] [9]. The molecular formula (C₁₇H₁₃NO₄) confirms a heterocyclic-aromatic system with seven sites of unsaturation. The carboxylic acid group contributes to hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: 4 carbonyl oxygens + 2 carboxylic oxygen atoms) [2] [3].
Structurally related isoindole derivatives exhibit significant variations in reactivity and physicochemical properties due to substituent effects:
Table 2: Comparative Analysis of Key Isoindole Derivatives
| Compound | Molecular Formula | MW (g/mol) | Key Structural Features | logP/D Differences |
|---|---|---|---|---|
| 2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic acid | C₁₇H₁₃NO₄ | 295.29 | Carboxylic acid linker | logP: 2.58 [2] |
| 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | C₁₇H₁₇NO₄ | 299.33 | Saturated bicyclic core | Higher hydrophilicity |
| 3-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid | C₁₃H₁₃NO₄ | 247.25 | Branched alkyl chain (no aryl) | logP: 2.12 |
| 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanesulfonyl chloride | C₁₇H₁₄ClNO₄S | 355.81 | Sulfonyl chloride replacing carboxylic acid | logP: 3.02 |
The carboxylic acid group in the target compound provides distinct advantages: (i) enabling salt formation for solubility modulation, (ii) facilitating bioconjugation via amide coupling, and (iii) offering hydrogen-bonding motifs for crystal engineering. These features make it a versatile intermediate for pharmaceutical design compared to non-ionizable analogs [2] [6] [10].
Concluding Remarks
2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic acid exemplifies a multifunctional scaffold where subtle structural changes significantly alter physicochemical behavior. Its well-defined molecular descriptors, stereochemical flexibility, and modular synthetic utility position it as a critical building block in medicinal chemistry and materials science.
CAS No.:
CAS No.: 463-82-1
CAS No.:
CAS No.: 2102-58-1
CAS No.: 54705-14-5
CAS No.: 87009-57-2